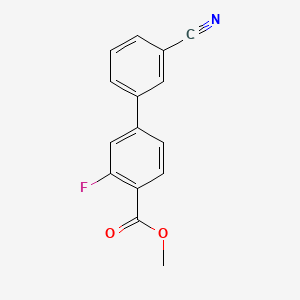

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 4-(3-cyanophenyl)-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c1-19-15(18)13-6-5-12(8-14(13)16)11-4-2-3-10(7-11)9-17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIMVURSIJCBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742912 | |

| Record name | Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-67-8 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-cyano-3-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Chemical Abstracts Service (CAS) number for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate could not be definitively identified in publicly available databases at the time of this writing. This guide is based on established principles of organic synthesis and data from structurally related compounds.

Introduction

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a complex organic molecule with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its structure, featuring a biphenyl core with strategically placed fluoro and cyano functionalities, makes it an attractive scaffold for the development of targeted therapies. The fluorinated benzoic acid moiety can enhance metabolic stability and binding affinity, while the cyanophenyl group offers a versatile handle for further chemical modifications. This guide provides a comprehensive overview of a plausible synthetic approach to this compound, its characterization, and its potential applications in drug discovery, grounded in established scientific principles.

Chemical Identity and Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C₁₅H₁₀FNO₂ | Based on structural components |

| Molecular Weight | 255.25 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Analogy with similar biphenyl compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and sparingly soluble in water. | General solubility of similar aromatic esters |

| Stability | Stable under normal laboratory conditions. | General stability of aromatic esters and nitriles |

Strategic Synthesis Approach: The Suzuki-Miyaura Cross-Coupling

A robust and widely utilized method for the construction of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, a logical approach involves the coupling of (3-cyanophenyl)boronic acid with a suitable 4-halo-2-fluorobenzoate derivative.

Experimental Workflow Diagram

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate chemical structure properties

The following technical guide provides an in-depth analysis of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate , a specialized biaryl intermediate critical in modern medicinal chemistry, particularly for the development of Androgen Receptor (AR) antagonists and kinase inhibitors.

Executive Summary

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (Predicted CAS for Ester: Analogous to Acid CAS 1179704-39-2 ) is a functionalized biaryl ester employed as a high-value scaffold in drug discovery.[1] Its structure combines a fluorinated benzoate core with a meta-cyanophenyl moiety, offering a unique balance of lipophilicity, metabolic stability, and electronic activation.

This compound is primarily utilized as a precursor for 4-(3-cyanophenyl)-2-fluorobenzoic acid , a key building block in the synthesis of next-generation pharmaceuticals where the ortho-fluorine atom modulates conformational entropy and metabolic susceptibility.[1]

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule consists of two aromatic rings linked by a single bond (biaryl system).[1] The central benzoate ring is substituted with a fluorine atom at the ortho position (C2) relative to the ester, and a 3-cyanophenyl group at the para position (C4).

| Feature | Chemical Significance |

| 2-Fluoro Substituent | Conformational Lock: Induces a twist between the carbonyl and the aromatic ring due to steric/electrostatic repulsion, often improving binding selectivity.Metabolic Block: Prevents oxidative metabolism at the susceptible ortho position.[1] |

| 3-Cyanophenyl Group | Bioisostere: Acts as a non-basic polar moiety (dipole moment ~3.9 D), often replacing pyridine or halogenated phenyls to improve solubility without introducing basicity (avoiding lysosomal trapping). |

| Methyl Ester | Protecting Group / Handle: Serves as a lipophilic precursor to the active carboxylic acid or amide derivatives.[1] |

Key Physicochemical Data (Calculated)

| Property | Value | Notes |

| Molecular Formula | C₁₅H₁₀FNO₂ | - |

| Molecular Weight | 255.24 g/mol | Optimal for fragment-based drug design (MW < 300).[1] |

| LogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic; requires organic solvents (DMSO, DCM) for solubilization. |

| Topological Polar Surface Area (TPSA) | ~50 Ų | (23.8 for Nitrile + 26.3 for Ester). Good membrane permeability. |

| Rotatable Bonds | 2 | Ester linkage and Biaryl axis.[1] |

| H-Bond Acceptors | 3 | Nitrile N, Ester Carbonyl O, Fluorine.[1] |

Synthetic Methodology

The most robust route to Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is via Suzuki-Miyaura Cross-Coupling .[1] This method is preferred over nucleophilic aromatic substitution due to the mild conditions and high tolerance for the nitrile and ester functional groups.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond.

-

Fragment A (Electrophile): Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2).

-

Fragment B (Nucleophile): 3-Cyanophenylboronic acid (CAS 150255-96-2).

Experimental Protocol (Standardized)

Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

-

3-Cyanophenylboronic acid (1.2 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Charge: In a round-bottom flask, combine the aryl bromide, boronic acid, and base.

-

Solvate: Add the Dioxane/Water mixture. Degas the solution by bubbling nitrogen for 15 minutes (Critical to prevent homocoupling or oxidation).[1]

-

Catalyze: Add the Pd catalyst quickly to minimize air exposure.

-

Reflux: Heat the mixture to 90-100°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify the residue via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Synthesis Pathway Visualization

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl ester.[1]

Analytical Characterization

Confirming the identity of the product requires a multi-modal approach. The 2-fluoro substituent provides a distinct handle for NMR verification.

Expected NMR Signals (CDCl₃)

-

¹H NMR:

-

δ ~3.95 ppm (s, 3H): Methyl ester protons (-COOCH ₃).

-

δ ~7.9 - 8.1 ppm (t, 1H): H6 on the benzoate ring (coupling with F).

-

δ ~7.3 - 7.8 ppm (m, 6H): Remaining aromatic protons (overlap of benzoate and cyanophenyl rings).

-

-

¹⁹F NMR:

-

δ ~ -105 to -110 ppm: Distinct singlet (or multiplet due to H-F coupling) characteristic of aryl fluorides.[1]

-

Infrared (IR) Spectroscopy

-

~2230 cm⁻¹: Sharp, distinct stretch for the Nitrile (C≡N) group.

-

~1725 cm⁻¹: Strong stretch for the Ester Carbonyl (C=O) .[1]

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Observed Mass: [M+H]⁺ = 256.25 m/z.[1]

-

Fragmentation: Loss of methoxy group (-31) or CO₂ is common in esters.[1]

Applications in Drug Discovery

This molecule is not merely an end-product but a versatile intermediate.[1][2] Its primary utility lies in its conversion to the free acid, which is then coupled to amines to form bioactive amides.[1]

Mechanistic Utility[1]

-

Androgen Receptor (AR) Antagonists: The biaryl scaffold mimics the core structure of non-steroidal anti-androgens. The nitrile group often interacts with Arg or Gln residues in the ligand-binding domain (LBD).[1]

-

PARP Inhibitors: Biaryl amides derived from this ester are explored for their ability to bind to the nicotinamide pocket of Poly(ADP-ribose) polymerase enzymes.[1]

Downstream Transformation Workflow

Figure 2: Downstream transformation of the ester into bioactive amide candidates.[1]

Handling and Safety Information

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Nitrile Toxicity: While the nitrile is bound to an aromatic ring (reducing immediate cyanide release risk), it should be treated as potentially toxic if ingested or metabolized.

-

Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis risk over long periods).

-

Disposal: All halogenated organic waste must be disposed of via high-temperature incineration.[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

ChemicalBook. (2024).[1] "4-(3-Cyanophenyl)-2-fluorobenzoic acid (CAS 1179704-39-2) Entry."[3] Link

-

Meanwell, N. A. (2011).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

-

PubChem. (2024).[1][4] "Methyl 4-bromo-2-fluorobenzoate (CAS 179232-29-2)." Link

Sources

- 1. 676602-31-6|Methyl 3-cyano-4-fluorobenzoate|BLD Pharm [bldpharm.com]

- 2. Methyl 4-(1-cyanocyclopropyl)-3-fluorobenzoate [myskinrecipes.com]

- 3. 4-(3-Cyanophenyl)-2-fluorobenzoic acid | 1179704-39-2 [chemicalbook.com]

- 4. Methyl 3-cyano-4-fluorobenzoate | C9H6FNO2 | CID 45790123 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural Elucidation and Synthetic Utility: Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate

Executive Summary

This technical guide provides a comprehensive structural, synthetic, and functional analysis of Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate (derived from the user-supplied descriptor 3'-cyano-3-fluoro-4-methoxycarbonylbiphenyl).

This molecule represents a "privileged scaffold" in modern medicinal chemistry, combining a biaryl core (common in kinase inhibitors and NSAIDs) with orthogonal functional handles: an ester (electrophile/prodrug moiety), a nitrile (hydrogen bond acceptor/bioisostere), and a fluorine atom (metabolic blocker). This guide details its IUPAC nomenclature derivation, scalable synthesis via Suzuki-Miyaura cross-coupling, and analytical characterization.

Part 1: Nomenclature and Structural Analysis

IUPAC Name Derivation

The name provided in the prompt (3'-cyano-3-fluoro-4-methoxycarbonylbiphenyl) is a semi-systematic descriptor. To derive the preferred IUPAC name, we must apply the Order of Precedence for Functional Groups .

Priority Hierarchy:

-

Esters (-COOR): Highest priority

Suffix: -oate. -

Nitriles (-CN): Lower priority

Prefix: cyano-. -

Halogens (-F): Lowest priority

Prefix: fluoro-.

Numbering Strategy:

-

Principal Chain/Ring: The benzene ring containing the highest priority group (ester) is defined as Ring A.

-

Locants: The carbon attached to the ester is C4 (para-substitution pattern implied by "biphenyl-4-carboxylate" usually preferred for linearity, though the prompt implies position 4 relative to the biphenyl connection or the ester defines C1. Correction: In biphenyl carboxylates, the connection point is C1. If the ester is at C4, the fluorine is at C3).

-

Secondary Ring: The ring containing the nitrile is Ring B (primed numbers).

Final IUPAC Name: Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate

Structural Visualization (DOT Diagram)

The following diagram illustrates the numbering scheme and functional group prioritization.

Caption: Structural decomposition showing functional group priority and locant assignment on the biphenyl core.

Part 2: Synthetic Methodology

The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling . This pathway offers high chemoselectivity, tolerating both the nitrile and ester functionalities which might be sensitive to other organometallic methods (e.g., Grignard).

Retrosynthetic Analysis

-

Disconnection: C1–C1' bond.

-

Fragment A (Electrophile): Methyl 4-bromo-2-fluorobenzoate.

-

Fragment B (Nucleophile): (3-cyanophenyl)boronic acid.

Experimental Protocol

Objective: Synthesis of Methyl 3'-cyano-3-fluoro[1,1'-biphenyl]-4-carboxylate on a 10 mmol scale.

Reagents:

-

Methyl 4-bromo-2-fluorobenzoate (1.0 eq, 2.33 g)

-

3-Cyanophenylboronic acid (1.2 eq, 1.76 g)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 245 mg) – Chosen for stability and efficiency with aryl chlorides/bromides.

-

Potassium Carbonate (K₂CO₃) (2.0 eq, 2.76 g)

-

Solvent: 1,4-Dioxane/Water (4:1 ratio, 40 mL)

Step-by-Step Procedure:

-

Degassing (Critical): Charge a 100 mL round-bottom flask with dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

-

Loading: Add the aryl bromide, boronic acid, and base (K₂CO₃) to the solvent.

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask with a septum.

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).

Catalytic Cycle Visualization

Caption: Simplified Suzuki-Miyaura catalytic cycle illustrating the formation of the biaryl bond.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data is expected. This data serves as a self-validating system for the researcher.

Data Summary Table

| Technique | Feature | Expected Signal / Value | Interpretation |

| 1H NMR | Methyl Ester | Characteristic singlet of | |

| 1H NMR | Biphenyl Core | Aromatic region. Look for splitting caused by F-H coupling ( | |

| 13C NMR | Nitrile Carbon | Characteristic weak peak for | |

| 13C NMR | Carbonyl | Ester carbonyl carbon. | |

| 13C NMR | C-F Coupling | Doublets ( | Carbon directly attached to Fluorine. |

| IR | Nitrile Stretch | Sharp, distinct band. | |

| IR | Carbonyl Stretch | Strong ester band. | |

| HRMS | Molecular Ion | Exact mass confirmation. |

Part 4: Applications in Drug Discovery[1]

This scaffold is not merely a chemical curiosity; it possesses specific properties valuable in Medicinal Chemistry (MedChem).

Bioisosterism and Pharmacophore Design

-

Nitrile (-CN): Often acts as a bioisostere for a halogen (Cl or Br) or a hydroxyl group. It can function as a hydrogen bond acceptor in the active site of enzymes (e.g., Kinases, Proteases).

-

Fluorine (-F): Located ortho to the ester (and likely the acid after hydrolysis). This exerts a steric and electronic effect :

-

Metabolic Stability: Blocks P450 oxidation at the susceptible ring position.

-

Conformational Lock: The fluorine atom can induce a specific torsion angle between the biphenyl rings or the ester group, locking the bioactive conformation.

-

Potential Therapeutic Areas

Based on the structural motif, this intermediate is relevant for:

-

NSAIDs: Analogues of Flurbiprofen or Diflunisal.

-

Xanthine Oxidoreductase Inhibitors: Similar to the Topiroxostat core.

-

Angiotensin II Receptor Blockers (ARBs): The cyano group is a precursor to the tetrazole ring found in "Sartan" drugs (e.g., Valsartan, Losartan).

References

-

IUPAC Nomenclature Rules

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

-

Suzuki-Miyaura Coupling

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Nitrile Bioisosterism

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

-

4-(3-cyanophenyl)-2-fluorobenzoic acid methyl ester MSDS

An In-Depth Technical Guide to the Safe Handling of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest and Precaution

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS No. 1365272-67-8) is a substituted aromatic compound with a molecular formula of C₁₅H₁₀FNO₂[1]. Its structure, featuring a biphenyl core with fluoro, cyano, and methyl ester functional groups, makes it a valuable building block in medicinal chemistry and materials science. The cyano group, a potent electron-withdrawing group, and the fluorine atom significantly influence the molecule's electronic properties and potential biological activity[][3]. However, these same functional groups necessitate a thorough understanding of the compound's potential hazards. This guide, written from the perspective of a senior application scientist, synthesizes available safety data from structurally similar compounds to provide a robust framework for risk assessment and safe laboratory practice.

Section 1: Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological study for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is not publicly available, a reliable hazard profile can be constructed by analyzing its core functional moieties: the aromatic nitrile and the fluorinated benzoic acid derivative.

The Primary Hazard: The Aromatic Nitrile Group

The presence of the cyano (-C≡N) group dictates the primary toxicological concern. Organic nitriles are known for their potential to cause systemic toxicity. Based on data for analogous aromatic nitriles, this compound should be treated as acutely toxic.

-

GHS Classification (Predicted): It is prudent to assume classifications similar to other toxic nitriles, such as Acute Toxicity Category 3 (Oral, Dermal, Inhalation) [4].

-

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled[4].

-

-

Mechanism of Toxicity: Aliphatic nitriles can be metabolized in the body to release cyanide ions, which inhibit cellular respiration. However, it is a critical toxicological distinction that aromatic nitriles, such as the one , may not readily liberate cyanide in vivo[5]. The toxicity is more likely associated with the intact molecule or its other metabolites. Regardless of the precise mechanism, the high acute toxicity remains the primary concern.

Irritation Hazards: The Fluorinated Aromatic Core

The fluorinated benzoic acid framework contributes significant irritation potential. Safety data for compounds like 2-fluorobenzoic acid and 4-cyanobenzoic acid consistently report irritation to the skin, eyes, and respiratory system[6][7].

-

GHS Classification (Predicted):

-

Skin Irritation, Category 2.

-

Serious Eye Irritation, Category 2A.

-

Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation).

-

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Summary of Physicochemical and Hazard Data

The following tables summarize the key identification, predicted hazard classifications, and relevant physical properties based on the compound itself and its close structural analogs.

| Identifier | Value | Source |

| Chemical Name | Methyl 4-(3-cyanophenyl)-2-fluorobenzoate | N/A |

| CAS Number | 1365272-67-8 | [1] |

| Molecular Formula | C₁₅H₁₀FNO₂ | [1] |

| Molecular Weight | 255.24 g/mol | [1] |

| Physical State (Expected) | Solid | N/A |

| Predicted GHS Hazard Classification | Code | Description | Primary Basis |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | Aromatic Nitriles[4] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin | Aromatic Nitriles[4] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled | Aromatic Nitriles[4] |

| Skin Irritation | H315 | Causes skin irritation | Benzoic Acids |

| Serious Eye Irritation | H319 | Causes serious eye irritation | Benzoic Acids |

| STOT, Single Exposure | H335 | May cause respiratory irritation | Benzoic Acids |

Section 2: Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and specific handling procedures is mandatory.

Engineering Controls: The First Line of Defense

The high inhalation toxicity necessitates that this compound be handled exclusively in a certified chemical fume hood to prevent dust and vapor accumulation[8]. The work area should be maintained under negative pressure, and any procedures that could generate dust (e.g., weighing, transferring) must be performed with extreme care, preferably within a glove box or a ventilated balance enclosure.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is not just a recommendation; it is a critical barrier to exposure. The following workflow ensures appropriate selection and use.

Caption: PPE Selection Workflow for Handling the Titled Compound.

Safe Handling and Hygiene

-

Avoid Formation of Dust: Handle the solid material carefully. Use appropriate spatulas and weighing papers. Do not crush or grind the material outside of a contained system[8].

-

Washing: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn[6].

-

Prohibition: Do not eat, drink, or smoke in the laboratory area where this chemical is handled or stored[4].

-

Decontamination: Decontaminate all surfaces and equipment after use. A mild detergent solution followed by a solvent rinse (e.g., ethanol or acetone, depending on equipment compatibility) is generally effective.

Section 3: Emergency Response and First Aid

Immediate and correct action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Exposure Protocols

| Exposure Route | Immediate Action | Follow-Up | Source |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Keep the person warm and at rest. | Call a POISON CENTER or doctor immediately. Show the Safety Data Sheet or this guide to the medical professional. | [4][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. | Call a POISON CENTER or doctor immediately. Contaminated clothing must be washed thoroughly before reuse. | [6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. | Call a POISON CENTER or doctor immediately. Continue rinsing until medical assistance arrives. | [6][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. | Call a POISON CENTER or doctor immediately. | [4][8] |

Spill Response Workflow

A chemical spill of this substance must be treated as a major event requiring a coordinated response.

Caption: Emergency Workflow for a Spill of Solid Toxic Material.

Section 4: Chemical Reactivity, Storage, and Disposal

-

Stability and Reactivity: The compound is expected to be stable under normal laboratory conditions. However, nitriles can react violently with strong oxidizing acids[9]. They can be hydrolyzed by strong acids or bases, which could produce the corresponding carboxylic acid or amide[9]. Avoid strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[6]. The storage area should be designated for toxic compounds and secured against unauthorized access.

-

Disposal: This material and its container must be disposed of as hazardous waste[10]. All waste, including contaminated PPE and spill cleanup materials, must be collected in sealed, properly labeled containers and disposed of through a licensed environmental waste disposal service in accordance with all local, state, and federal regulations.

Conclusion

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is a compound with significant potential for research and development. Its utility is matched by its potential hazards, primarily acute toxicity and irritancy. By understanding the chemical causality behind these hazards and implementing the rigorous engineering, procedural, and protective measures outlined in this guide, researchers can mitigate risks and handle this valuable molecule with the respect and caution it requires.

References

- TCI Chemicals. (2024). SAFETY DATA SHEET for 3-Chloro-2-fluorobenzonitrile.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17965941, Methyl 4-cyano-3-fluorobenzoate.

- National Institute of Standards and Technology. (n.d.). 3-Fluorobenzoic acid, 4-cyanophenyl ester. In NIST Chemistry WebBook.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluorobenzoic acid.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for 4-Cyanobenzoic acid.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Fluorobenzoic acid (alternative).

- CymitQuimica. (2025). SAFETY DATA SHEET for a related brominated nitrile.

- Haz-Map. (n.d.). NITRILES - Hazardous Agents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for Iron(II) chloride tetrahydrate.

- National Oceanic and Atmospheric Administration. (n.d.). Nitriles - CAMEO Chemicals.

- National Center for Biotechnology Information. (n.d.). GHS Classification Summary (Rev.9, 2021).

- ChemBK. (2024). 4-Cyanobenzoic acid methyl ester.

- BOC Sciences. (n.d.). Custom Cyanation Process Services.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45790123, Methyl 3-cyano-4-fluorobenzoate.

- Apollo Scientific. (2015). SAFETY DATA SHEET for 4-Fluorobenzoic acid.

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

- Atomaxchem. (n.d.). methyl 4-(3-cyanophenyl)-2-fluorobenzoate | CAS:1365272-67-8.

- Zhang, J., et al. (n.d.). Exploring the minimal structure of a wholly aromatic organogelator. Journal of Materials Chemistry. Retrieved from Royal Society of Chemistry Publishing.

- Kaufman, T. S. (2015). Answer to "How can I selectively remove cyano functional group...".

- Wikipedia. (n.d.). 4-Fluorobenzoic acid.

- Pharmaffiliates. (n.d.). Methyl 4-cyano-2-fluorobenzoate.

- Society of Toxicology. (2004). THE TOXICOLOGIST.

- Wikipedia. (n.d.). Nitrile.

- Quora. (2022). What test should be conducted to test for the presence of Aromatic Functional Groups?.

- Sigma-Aldrich. (n.d.). Methyl 4-cyanobenzoate 99%.

Sources

- 1. methyl 4-(3-cyanophenyl)-2-fluorobenzoate | CAS:1365272-67-8 | Atomaxchem [en.atomaxchem.com]

- 3. Exploring the minimal structure of a wholly aromatic organogelator: simply adding two β-cyano groups to distyrylbenzene - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. NITRILES - Hazardous Agents | Haz-Map [haz-map.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chembk.com [chembk.com]

Molecular weight and formula of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

Executive Summary

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (CAS: 1365272-67-8) is a specialized biaryl building block used extensively in medicinal chemistry for the development of androgen receptor (AR) antagonists, kinase inhibitors, and liquid crystal materials.[1][2] Its structural core—a 2-fluorobenzoate ester coupled to a 3-cyanophenyl ring—combines three critical pharmacophoric elements: a hydrolyzable ester handle, a metabolically stable fluorine atom that modulates lipophilicity and pKa, and a nitrile group serving as a hydrogen bond acceptor or precursor for tetrazoles/amines.

This guide provides a comprehensive technical analysis of the molecule, including verified physicochemical data, a robust Suzuki-Miyaura cross-coupling synthesis protocol, and structural characterization logic.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]

The molecule is defined by a biphenyl scaffold where the "A-ring" bears a methyl ester and a fluorine atom, and the "B-ring" carries a meta-cyano group.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | Methyl 4-(3-cyanophenyl)-2-fluorobenzoate |

| CAS Registry Number | 1365272-67-8 |

| Molecular Formula | C₁₅H₁₀FNO₂ |

| Molecular Weight | 255.24 g/mol |

| SMILES | COC(=O)C1=C(F)C=C(C2=CC=CC(C#N)=C2)C=C1 |

| InChIKey | (Predicted) AHJLHWRWDRCIKO-UHFFFAOYSA-N |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| H-Bond Acceptors | 4 (Nitrile N, Ester O, Carbonyl O, F) |

Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most reliable route to Methyl 4-(3-cyanophenyl)-2-fluorobenzoate is the palladium-catalyzed Suzuki-Miyaura coupling of Methyl 4-bromo-2-fluorobenzoate with 3-Cyanophenylboronic acid . This pathway is preferred over Stille or Negishi couplings due to the high tolerance of the nitrile and ester functional groups to mild basic conditions.

Retrosynthetic Analysis

The C–C bond at the biphenyl junction is the strategic disconnection point. The electron-deficient nature of the 2-fluorobenzoate ring facilitates oxidative addition, while the boronic acid provides a stable, non-toxic nucleophile.

Experimental Protocol (Standardized)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:

-

Aryl Halide: Methyl 4-bromo-2-fluorobenzoate (1.0 equiv)

-

Boronic Acid: 3-Cyanophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Charge: In a dry Schlenk flask, combine the aryl halide, boronic acid, and base.

-

Degas: Add the solvent system and degas by sparging with argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure.

-

Reaction: Heat the mixture to 85–90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target biaryl ester.

Structural Characterization Logic

Verification of the product requires confirming the presence of both the ester and nitrile groups, as well as the integrity of the biaryl linkage.

Nuclear Magnetic Resonance (NMR) Prediction

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.95 ppm (s, 3H): Methyl ester singlet (-OCH ₃).

-

δ 7.30–7.50 ppm (m, 2H): Aromatic protons on the fluorinated ring (H3, H5). The fluorine coupling (

) will split these signals. -

δ 7.60–7.90 ppm (m, 4H): Aromatic protons of the 3-cyanophenyl ring. Look for the distinct singlet-like signal of the proton between the cyano and biaryl bond.

-

δ 8.00 ppm (t, 1H): Proton adjacent to the ester carbonyl (H6 on Ring A), typically deshielded.

-

-

¹⁹F NMR:

-

δ -105 to -110 ppm: Single peak corresponding to the aryl fluoride ortho to the ester.

-

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or APCI.

-

Molecular Ion: [M+H]⁺ = 256.25 Da.

-

Fragmentation Pattern:

-

Loss of methoxy group (-OMe, -31 Da)

Acylium ion. -

Loss of CO (-28 Da) from the ester.

-

Applications in Drug Discovery[3]

This molecule acts as a "privileged scaffold" intermediate. Its specific utility lies in the orthogonality of its functional groups:

-

Lipophilicity Modulation: The fluorine atom at the ortho position to the ester lowers the pKa of the eventual benzoic acid (if hydrolyzed) and blocks metabolic hydroxylation at that site, extending half-life.

-

Divergent Synthesis:

-

Path A (Hydrolysis): Conversion to the acid (LiOH/THF) yields the free benzoic acid, a precursor for amide coupling (e.g., in Enzalutamide analogs).

-

Path B (Reduction): Reduction of the nitrile (H₂/Pd) yields a benzylamine.

-

Path C (Cyclization): Reaction of the nitrile with sodium azide yields a tetrazole, a bioisostere for carboxylic acids in angiotensin II receptor blockers.

-

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[3]

-

Signal Word: Warning.

-

H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

P-Codes: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert gas. Moisture sensitive (ester hydrolysis risk).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

Biaryl Building Blocks: A Technical Guide to Structural Mastery in Medicinal Chemistry

Introduction: The "Privileged" Architecture

In the lexicon of medicinal chemistry, few scaffolds command the ubiquity of the biaryl unit. First defined by Evans et al. (1988) as "privileged structures," biaryls serve as the architectural spine for nearly 20% of all small-molecule drugs currently on the market.

For the Senior Application Scientist, the biaryl unit is not merely a linker; it is a tunable platform for controlling vectorial display . By modulating the torsion angle between two aromatic rings, we dictate the precise 3D orientation of pharmacophores, enabling high-affinity interactions with "cryptic" protein pockets that flat, sp²-rich systems cannot access.

This guide moves beyond basic cross-coupling. It addresses the critical challenges of atropisomerism , metabolic stability , and high-fidelity synthesis of sterically encumbered heteroaryl systems.

Structural Dynamics: Torsion and Atropisomerism

The physicochemical success of a biaryl drug often hinges on the dihedral angle (

The "Magic Methyl" and Axial Chirality

Introducing a substituent at the ortho position (the "Magic Methyl" effect) drastically alters the energy barrier to rotation (

Case Study: Sotorasib (LUMAKRAS™) The development of Sotorasib, the first approved KRAS(G12C) inhibitor, exemplifies the exploitation of biaryl atropisomerism.[1][2][3][4] The molecule features a hindered biaryl axis that locks the drug into a specific conformation, maximizing occupancy in the switch-II pocket of KRAS.

Table 1: Impact of Ortho-Substitution on Biaryl Rotational Energy Barriers Data synthesized from conformational analysis of biaryl scaffolds.

| Ortho-Substituent (R) | Torsion Angle ( | Half-life ( | Medicinal Consequence | |

| -H | ~30-40° | < 5 | Nanoseconds | Free rotation; entropic penalty upon binding. |

| -F | ~45° | 6-8 | Microseconds | "Floppy" but biased conformation. |

| -CH₃ | ~90° | 18-22 | Minutes to Hours | Atropisomers separable but racemize slowly. |

| -Cl / -Br | ~90° | > 28 | Years | Configurationally stable. Resolvable axial chirality. |

Critical Insight: For Sotorasib, the specific atropisomer (M-isomer) exhibited a 10-fold potency improvement over its rotamer, necessitating an atroposelective synthesis strategy.

Mechanistic Mastery: The Catalytic Cycle

To synthesize complex biaryls, particularly those with heteroatoms (pyridines, pyrimidines) or high steric bulk, one must move beyond "textbook" Suzuki-Miyaura conditions. The use of Buchwald Precatalysts (e.g., XPhos Pd G4) is essential to bypass the unstable Pd(0) generation step.

Diagram 1: The Modern Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the pathway using a precatalyst to ensure rapid initiation and stabilization of the monoligated Pd(0) species.

Figure 1: The catalytic cycle emphasizing the entry of the precatalyst and the regeneration of the active L-Pd(0) species.

Experimental Protocol: High-Fidelity Heteroaryl Coupling

Objective: Synthesis of a sterically hindered 2,2'-bis(heteroaryl) scaffold (e.g., 2-chloropyridine coupling with 2-pyridylboronic acid). These are notoriously difficult due to protodeboronation and catalyst poisoning by the pyridine nitrogen.

Reagents & System

-

Catalyst: XPhos Pd G4 (2 mol%) – Provides steric bulk to facilitate reductive elimination.

-

Solvent: 1,4-Dioxane:H₂O (4:1) – Biphasic system dissolves inorganic base while solvating organics.

-

Base: K₃PO₄ (3.0 equiv) – Mild enough to prevent rapid protodeboronation of the 2-pyridyl species.

Step-by-Step Methodology

-

Vessel Preparation: Flame-dry a 20 mL microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

-

Charge Solids: Add aryl chloride (1.0 mmol), heteroaryl boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G4 (0.02 equiv).

-

Note: Weighing the precatalyst in air is permissible due to the stability of the G4 scaffold.

-

-

Solvent Degassing (Critical): In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes.

-

Why? Oxygen causes homocoupling of the boronic acid and oxidizes the phosphine ligand (XPhos to XPhos-oxide), killing the catalyst.

-

-

Reaction Initiation: Syringe the degassed solvent into the reaction vial. Seal the cap with a PTFE-lined septum.

-

Thermal Activation: Heat the block to 80°C. Stir vigorously (800 rpm).

-

Monitor: Reaction is typically complete in 2-4 hours. Monitor by UPLC-MS. Look for the mass of the protodeboronated byproduct (Ar'-H) to assess if base concentration needs adjustment.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd-black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography. Tip: Pre-treat silica with 1% Et₃N if the product is a basic pyridine to prevent streaking.

Strategic Decision Making: Catalyst Selection

Choosing the right ligand/precatalyst is the single most significant variable in biaryl synthesis.

Diagram 2: Catalyst Selection Decision Tree

Use this logic flow to select the optimal Buchwald ligand based on substrate properties.

Figure 2: Logic flow for selecting the optimal precatalyst based on steric and electronic constraints.

References

-

Evans, B. E., et al. (1988).[5] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.

-

Canon, J., et al. (2019). "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity." Nature, 575, 217–223.

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Bruno, N. C., et al. (2013). "Buchwald Precatalysts: A Versatile Class of Palladium Precatalysts for Cross-Coupling." Chemical Science, 4, 916-920.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. d-nb.info [d-nb.info]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Strategic Synthesis and Medicinal Applications of Fluorinated Cyanobiphenyls

Executive Summary

The fluorinated cyanobiphenyl scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between high-performance materials (liquid crystals) and bioactive small molecules. This guide analyzes the strategic value of 4'-fluoro[1,1'-biphenyl]-4-carbonitrile and its derivatives. By synergizing the metabolic stability of the carbon-fluorine bond with the versatile electronic properties of the nitrile group, researchers can engineer drug candidates with optimized lipophilicity, prolonged half-lives, and enhanced target affinity. This whitepaper provides a rigorous technical examination of their synthesis via Suzuki-Miyaura coupling, their structure-activity relationships (SAR), and their application in therapeutic areas such as NSAIDs and androgen receptor antagonists.

Structural & Electronic Rationale

The efficacy of fluorinated cyanobiphenyls stems from the precise electronic modulation of the biphenyl core.

The Fluorine Effect: Metabolic Armor

The introduction of a fluorine atom, typically at the para position (4'-fluoro), serves a dual purpose:

-

Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing fluorine at the 4'-position blocks para-hydroxylation mediated by Cytochrome P450 enzymes, a common metabolic clearance pathway for biphenyl drugs.

-

Lipophilicity Modulation: Fluorine substitution increases the

value, facilitating passive transport across cell membranes and the blood-brain barrier (BBB) without the steric bulk associated with chloro- or bromo- substituents.

The Nitrile Group: Electronic Anchor

The nitrile (-CN) moiety acts as a robust bioisostere and synthetic handle:

-

Electronic Withdrawal: As a strong electron-withdrawing group (EWG), it lowers the electron density of the aromatic ring, potentially strengthening

stacking interactions with receptor binding pockets (e.g., aromatic residues in the Androgen Receptor). -

Hydrogen Bonding: The nitrogen lone pair serves as a weak hydrogen bond acceptor, critical for orientation within the active site.

-

Synthetic Versatility: The nitrile is a "masked" functional group, easily converted into carboxylic acids (via hydrolysis), amines (via reduction), or tetrazoles (via cycloaddition), allowing for rapid diversification of lead compounds.

Synthesis Protocol: 4'-Fluoro[1,1'-biphenyl]-4-carbonitrile

The industry-standard method for constructing this scaffold is the Suzuki-Miyaura Cross-Coupling reaction . This pathway offers high chemoselectivity, tolerance for the nitrile group, and scalability.

Reaction Mechanism & Workflow

The synthesis couples 4-bromobenzonitrile with 4-fluorophenylboronic acid using a Palladium(0) catalyst.

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of fluorinated cyanobiphenyls.

Step-by-Step Experimental Protocol

Note: All steps should be performed in a fume hood due to the potential toxicity of nitriles and organic solvents.

Reagents:

-

4-Bromobenzonitrile (1.0 equiv, 10 mmol)

-

4-Fluorophenylboronic acid (1.2 equiv, 12 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [

] (3 mol%) -

Potassium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

-

Degassing: Charge a round-bottom flask with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent catalyst oxidation).

-

Addition: Add 4-bromobenzonitrile, 4-fluorophenylboronic acid, and

to the solvent mixture. -

Catalyst Introduction: Add

quickly under a nitrogen stream. Seal the flask with a septum and reflux condenser. -

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 4:1) or HPLC.[1] Reaction typically completes in 4–6 hours.

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine.

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. Purify the crude solid via recrystallization from ethanol or silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

Expected Yield: 85–95% Appearance: White crystalline solid.

Medicinal Chemistry Applications

The fluorinated cyanobiphenyl motif is not merely a passive scaffold; it is an active pharmacophore used to tune the biological activity of NSAIDs and hormone receptor modulators.

Case Study: NSAID Analogs (Flurbiprofen Series)

Flurbiprofen is a potent NSAID containing a 2-fluoro-4-biphenyl core. Research into "biaryl analogs" utilizes the nitrile group as a precursor to the active carboxylic acid or as a bioisostere to reduce gastric toxicity.

-

Mechanism: The biphenyl core fits into the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

-

Modification: Replacing the carboxylic acid with a nitrile (in intermediates) or a tetrazole can alter selectivity between COX-1 and COX-2. The 4'-fluorine atom prevents rapid metabolic deactivation, extending the analgesic effect [1].

Case Study: Androgen Receptor (AR) Antagonists

Non-steroidal antiandrogens (NSAAs) like bicalutamide rely on electron-deficient aromatic rings to bind to the AR ligand-binding domain.

-

Structural Homology: The 4-cyanobiphenyl moiety mimics the steroid backbone of testosterone but with antagonistic electronic properties.

-

Optimization: The 4'-fluorine substitution enhances binding affinity by optimizing the electrostatic potential surface of the ring, while the nitrile acts as a critical H-bond acceptor for Arg752 in the AR active site [2].

Structure-Activity Relationship (SAR) Map

Caption: SAR analysis of the fluorinated cyanobiphenyl pharmacophore.

Quality Control & Characterization

Ensuring the purity of intermediates is critical for downstream synthesis.

| Parameter | Specification | Method | Rationale |

| Purity | >98.0% | HPLC (C18 column, ACN:H2O) | Essential for preventing side-reactions in subsequent steps. |

| Identity ( | Characteristic doublets | 400 MHz DMSO- | Confirms biphenyl coupling pattern (AA'BB' systems). |

| Identity ( | Singlet ~ -115 ppm | Internal Std ( | Verifies presence and integrity of the C-F bond. |

| Melting Point | 100–102°C | Capillary Method | Quick purity check against literature values [3]. |

Safety Note: While 4'-fluoro[1,1'-biphenyl]-4-carbonitrile is generally stable, all nitriles should be treated as potentially liberating cyanide under extreme acidic/metabolic conditions. Standard PPE (gloves, goggles) and fume hood usage are mandatory.

References

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of Chemical Research. [Link]

-

Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS Medicinal Chemistry Letters. [Link]

-

4'-Fluoro-(1,1'-biphenyl)-4-carbonitrile | C13H8FN | CID 1393040. PubChem. [Link][2]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

Solubility data for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in organic solvents

An In-depth Technical Guide to Determining the Solubility of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine, model, and understand the solubility of the novel compound Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in various organic solvents. Given the absence of published solubility data for this specific molecule, this document serves as a detailed roadmap for its empirical determination and theoretical analysis, ensuring scientific integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable pharmaceutical product is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands as a cornerstone of "drug-likeness." It is a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. Poor solubility can lead to insufficient absorption from the gastrointestinal tract, resulting in sub-therapeutic drug concentrations in the bloodstream.[1][2][3]

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate, as a potential NCE, requires a thorough understanding of its solubility profile in a range of organic solvents. This knowledge is paramount for various stages of drug development, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining a desired crystalline form (polymorph) with optimal stability and dissolution characteristics.[4]

-

Formulation Development: The choice of excipients and the design of the final dosage form (e.g., tablets, capsules, or injectables) are heavily influenced by the drug's solubility.

-

Preclinical and Clinical Studies: Understanding solubility in biorelevant media is essential for predicting in vivo performance.

This guide will detail the experimental methodologies, data analysis techniques, and thermodynamic modeling approaches necessary to build a robust solubility profile for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate.

Physicochemical Characterization of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate

| Property | Importance in Solubility Studies |

| Molecular Weight | Essential for converting between mass-based and mole-based solubility units. |

| Melting Point & Enthalpy of Fusion | Provides insight into the crystal lattice energy that must be overcome for dissolution. |

| pKa | Determines the ionization state of the molecule at different pH values, which significantly impacts aqueous solubility. |

| LogP/LogD | Indicates the lipophilicity of the compound and helps in predicting its solubility in non-polar versus polar solvents. |

Note: The user of this guide should populate this table with their experimentally determined values.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for solubility determination is the isothermal shake-flask method , which measures the equilibrium solubility of a compound in a given solvent at a constant temperature.[4][5] This method is highly accurate and reproducible when performed correctly.

Materials and Equipment

-

Methyl 4-(3-cyanophenyl)-2-fluorobenzoate (purity > 99%)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol

-

Preparation: Add an excess amount of solid Methyl 4-(3-cyanophenyl)-2-fluorobenzoate to a series of vials. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.[3][6]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Place the sealed vials in a shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K). The shaking ensures efficient mixing and facilitates the dissolution process. The equilibration time should be sufficient to reach a thermodynamic equilibrium; this can be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

Sampling: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate using a pre-validated HPLC or UV-Vis spectroscopy method.

Data Presentation

The experimentally determined mole fraction solubility (x) of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in various organic solvents at different temperatures should be tabulated as follows:

Table 1: Experimental Mole Fraction Solubility (x) of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Various Organic Solvents at Different Temperatures (T/K)

| T/K | Methanol | Ethanol | Acetone | Ethyl Acetate | Acetonitrile | Toluene | Heptane |

| 298.15 | x₁ | x₂ | x₃ | x₄ | x₅ | x₆ | x₇ |

| 303.15 | x₈ | x₉ | x₁₀ | x₁₁ | x₁₂ | x₁₃ | x₁₄ |

| 308.15 | x₁₅ | x₁₆ | x₁₇ | x₁₈ | x₁₉ | x₂₀ | x₂₁ |

| 313.15 | x₂₂ | x₂₃ | x₂₄ | x₂₅ | x₂₆ | x₂₇ | x₂₈ |

| 318.15 | x₂₉ | x₃₀ | x₃₁ | x₃₂ | x₃₃ | x₃₄ | x₃₅ |

*Populate with experimental data.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are invaluable for correlating and predicting solubility data, thereby reducing the number of experiments required and providing insights into the dissolution process.[1][2][4]

The Jouyban-Acree Model

For solubility in binary solvent mixtures, the Jouyban-Acree model is widely recognized for its accuracy.[7][8][9][10][11] The model correlates the solubility of a solute in a binary solvent mixture at a specific temperature.

The van't Hoff Equation

The temperature dependence of solubility can be described by the van't Hoff equation. This allows for the calculation of the apparent thermodynamic properties of dissolution, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) of dissolution.[4] These parameters provide valuable information about the dissolution mechanism (e.g., whether it is an endothermic or exothermic process).

The relationship between solubility and these thermodynamic parameters is illustrated below:

Caption: Relationship between experimental solubility data and thermodynamic parameters.

Table 2: Apparent Thermodynamic Properties of Dissolution for Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in Various Organic Solvents

| Solvent | ΔH° (kJ/mol) | ΔG° (kJ/mol) at 308.15 K | ΔS° (J/mol·K) |

| Methanol | Value | Value | Value |

| Ethanol | Value | Value | Value |

| Acetone | Value | Value | Value |

| Ethyl Acetate | Value | Value | Value |

| Acetonitrile | Value | Value | Value |

| Toluene | Value | Value | Value |

| Heptane | Value | Value | Value |

*Populate with calculated data from van't Hoff analysis.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining and analyzing the solubility of Methyl 4-(3-cyanophenyl)-2-fluorobenzoate in various organic solvents. By following the detailed experimental protocols and applying the appropriate thermodynamic models, researchers can generate the high-quality data necessary to advance the development of this compound.

Future work should focus on extending these studies to include:

-

Solubility in binary and ternary solvent systems, which are often more representative of industrial crystallization processes.

-

Determination of solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo dissolution.

-

Solid-state characterization (e.g., via PXRD, DSC) of the undissolved solid after the solubility experiment to check for any polymorphic transformations.

By systematically building a comprehensive solubility profile, the path from a promising new chemical entity to a potential therapeutic agent becomes clearer and more predictable.

References

-

Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. MDPI. [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). [Link]

-

Perlovich, G. L. (2014). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics. [Link]

-

Perlovich, G. L. (2014). Thermodynamic approaches to the challenges of solubility in drug discovery and development. PubMed. [Link]

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Shayanfar, A., & Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. ResearchGate. [Link]

-

Jouyban, A., & Acree, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences. [Link]

-

Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Faraz, F., et al. (2021). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents. ResearchGate. [Link]

-

Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd. [Link]

-

Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. PubMed. [Link]

-

Jouyban, A. (2022). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. ResearchGate. [Link]

-

Shim, J.-J., & Johnston, K. P. (1991). A Static Method Coupled with Gravimetric Analysis for the Determination of Solubilities of Solids in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research. [Link]

-

Bergström, C. A. S., et al. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Fakhree, M. A. A., & Jouyban, A. (2021). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamic approaches to the challenges of solubility in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to Securing Methyl 2-fluoro-4-(3-cyanophenyl)benzoate for Advanced R&D

Executive Summary: Methyl 2-fluoro-4-(3-cyanophenyl)benzoate (CAS No. 1309439-93-7) is a highly valuable, complex chemical intermediate pivotal for the development of novel therapeutics and advanced materials. However, its direct, off-the-shelf availability from major chemical suppliers is often limited, posing a significant procurement challenge for research and drug development professionals. This guide presents a strategic framework for securing this critical compound. We will explore a robust retrosynthetic approach, focusing on the sourcing and validation of key starting materials, and provide a field-proven, step-by-step protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction. This document serves as a practical technical guide for scientists to navigate the complexities of sourcing and synthesizing this non-readily available intermediate, ensuring project timelines are met without compromising on quality or purity.

Introduction: The Strategic Importance of Methyl 2-fluoro-4-(3-cyanophenyl)benzoate

Methyl 2-fluoro-4-(3-cyanophenyl)benzoate is a biaryl compound whose structural motifs—a fluorinated benzoic acid ester and a cyanophenyl ring—make it a versatile building block in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the cyano group is a versatile functional handle that can be transformed into other functional groups or act as a key interaction point in a final active pharmaceutical ingredient (API).[1]

Chemical Identity:

-

Chemical Name: Methyl 2-fluoro-4-(3-cyanophenyl)benzoate

-

CAS Number: 1309439-93-7

-

Molecular Formula: C₁₅H₁₀FNO₂

-

Molecular Weight: 255.24 g/mol

The primary challenge for researchers is not the utility of this molecule, but its procurement. It is often classified as a "make-on-demand" compound, leading to long lead times and high costs. A more reliable strategy is the in-house synthesis from readily available precursors.

Retrosynthetic Analysis and Precursor Availability

The most logical and industrially scalable method for constructing the C-C bond between the two aromatic rings is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction is renowned for its high functional group tolerance and generally mild conditions.[4]

Our retrosynthetic analysis deconstructs the target molecule into two key, commercially available precursors:

-

An Aryl Halide: Methyl 4-bromo-2-fluorobenzoate (CAS: 179232-29-2)

-

An Organoboron Reagent: 3-Cyanophenylboronic acid (CAS: 150255-96-2)

Supplier Landscape for Key Precursors

The success of the synthesis hinges on the quality of these starting materials. Below is a comparative analysis of representative suppliers for each precursor.

| Precursor | CAS Number | Representative Suppliers | Purity (Typical) | Key Considerations |

| Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 | Sigma-Aldrich, TCI Chemical, ChemicalBook vendors[5][6] | ≥98% | A white to off-white solid.[7] Verify melting point (58-62 °C) upon receipt as an initial purity check.[7] |

| 3-Cyanophenylboronic acid | 150255-96-2 | Sigma-Aldrich (via Fisher Scientific), Chem-Impex[8][9] | ≥95% | Prone to dehydration/trimerization (boroxine formation). Ensure proper storage in a dry environment.[10] Assay by titration is a key quality metric.[9] |

Supplier and Precursor Qualification Protocol

Sourcing precursors requires rigorous due diligence. Simply relying on the label is insufficient for critical applications. As a Senior Application Scientist, I advocate for a self-validating system where incoming materials are independently verified.

The Supplier Qualification Workflow

The following workflow provides a systematic approach to selecting and approving a chemical supplier for critical starting materials.

Caption: A decision workflow for qualifying suppliers of critical chemical precursors.

Experimental Protocol: Incoming QC of 3-Cyanophenylboronic Acid

Rationale: Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). While often usable in Suzuki couplings, the presence of significant boroxine affects molar mass calculations and can indicate improper storage. ¹H NMR is a rapid method to assess this.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the 3-cyanophenylboronic acid sample in 0.6 mL of DMSO-d₆. The use of a deuterated polar aprotic solvent is crucial to observe the exchangeable B(OH)₂ protons.

-

NMR Acquisition: Acquire a standard ¹H NMR spectrum (400 MHz or higher).

-

Data Analysis:

-

Aromatic Region (7.5-8.5 ppm): Expect four distinct aromatic protons. The pattern should be consistent with a 1,3-disubstituted benzene ring.

-

Boronic Acid Protons (~8.3 ppm): Look for a broad singlet corresponding to the two protons of the B(OH)₂ group. The integration of this peak relative to the aromatic protons is a key indicator of purity and the absence of significant boroxine formation.

-

Water Content: A broad peak around 3.4 ppm will indicate the presence of water.

-

-

Acceptance Criteria: The integration of the aromatic protons should match the theoretical values. The B(OH)₂ peak should integrate to approximately two protons relative to the four aromatic protons. Significant deviation may suggest boroxine presence.

Verified Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol is designed for robustness and high yield on a laboratory scale.

Mechanistic Principles

The Suzuki coupling catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the cyano-phenyl group from the boronic acid to the palladium center, and reductive elimination to form the final C-C bond and regenerate the catalyst.[3] The choice of a mild base like potassium phosphate (K₃PO₄) is critical to prevent hydrolysis of the methyl ester on the starting material and product.[11]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Step-by-Step Synthesis Methodology

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorobenzoate (1.0 eq), 3-Cyanophenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

-

Solvent Addition: Add degassed solvents, 1,4-dioxane and water (typically a 4:1 to 5:1 ratio), via syringe. The mixture should be a stirrable slurry.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS analysis until the starting aryl bromide is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield Methyl 2-fluoro-4-(3-cyanophenyl)benzoate as a solid.[12]

Characterization and Quality Control of the Final Product

Final product validation is essential to confirm identity and purity before use in downstream applications.

Analytical Methods for Product Validation

| Analysis Type | Purpose | Expected Outcome |

| ¹H NMR | Structural confirmation and identification of protons. | A complex aromatic region showing the correct number of protons and splitting patterns for both rings. A singlet around 3.9 ppm corresponding to the methyl ester protons. |

| LC-MS | Confirmation of molecular weight and initial purity assessment. | A major peak in the chromatogram with a mass corresponding to the expected M+H⁺ or M+Na⁺ adduct (e.g., 256.08 or 278.06 m/z). |

| HPLC | Quantitative purity determination.[13] | A single major peak with purity ≥98% by area normalization. The method should be developed to separate starting materials and potential homocoupling byproducts. |

| Melting Point | Physical property check and indicator of purity. | A sharp melting point range, consistent across batches. |

Conclusion

While the direct sourcing of Methyl 2-fluoro-4-(3-cyanophenyl)benzoate presents a logistical hurdle, this guide demonstrates a clear and reliable path forward for researchers and drug development professionals. By focusing on the procurement and rigorous validation of its commercially available precursors—Methyl 4-bromo-2-fluorobenzoate and 3-Cyanophenylboronic acid—and employing a robust, well-understood Suzuki-Miyaura coupling protocol, scientists can confidently synthesize this critical intermediate in-house. This strategic approach mitigates supply chain risks, controls quality, and ultimately accelerates the pace of innovation in both pharmaceutical and materials science R&D.

References

-

3-Cyanophenylboronic Acid CAS 150255-96-2. (n.d.). Shaanxi Bloom Tech Co., Ltd. Retrieved February 13, 2026, from [Link]

-

Methyl 2-bromo-4-fluorobenzoate 98% CAS: 653-92-9 - Manufacturer and Supplier. (n.d.). New Venture. Retrieved February 13, 2026, from [Link]

- Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (n.d.). Google Patents.

-

Analyst - VIURRSpace. (2025, March 7). Retrieved February 13, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). PubMed. Retrieved February 13, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. (2022). PubMed. Retrieved February 13, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Purification of the food-borne carcinogens 2-amino-3-methylimidazo. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

Sources

- 1. bloomtechz.com [bloomtechz.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [chemicalbook.com]

- 6. Methyl 4-bromo-2-fluorobenzoate | 179232-29-2 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Sigma Aldrich 3-Cyanophenylboronic Acid 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 3-氰基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Broad Platform for C-O Cross-Coupling of Stable Phenolic Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of Fluorinated Biaryl Esters

The following technical guide details the physical properties, synthesis, and characterization of fluorinated biaryl esters.

Executive Summary

Fluorinated biaryl esters represent a critical intersection between advanced materials science and medicinal chemistry. In liquid crystal (LC) technologies, these compounds are prized for their ability to induce negative dielectric anisotropy (

This guide provides a comprehensive analysis of their physicochemical behavior, supported by experimental protocols for synthesis and characterization.[1]

Molecular Architecture: The Fluorine Effect